molecular formula C11H15F3O4 B12611328 Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate CAS No. 917984-59-9

Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate

Cat. No.: B12611328
CAS No.: 917984-59-9
M. Wt: 268.23 g/mol
InChI Key: SFNGPNGZOMYHPE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate is an organic compound with the molecular formula C11H15F3O4. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and interact with enzyme active sites, influencing biochemical pathways. The compound’s effects are mediated through its ability to modify the structure and function of target molecules.

Comparison with Similar Compounds

Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate can be compared with other similar compounds such as:

    Ethyl acetoacetate: Lacks the trifluoroacetyl group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-methyl-5-oxo-2-(acetyl)hexanoate: Contains an acetyl group instead of a trifluoroacetyl group, leading to different chemical properties.

Properties

CAS No.

917984-59-9

Molecular Formula

C11H15F3O4

Molecular Weight

268.23 g/mol

IUPAC Name

ethyl 2-methyl-5-oxo-2-(2,2,2-trifluoroacetyl)hexanoate

InChI

InChI=1S/C11H15F3O4/c1-4-18-9(17)10(3,6-5-7(2)15)8(16)11(12,13)14/h4-6H2,1-3H3

InChI Key

SFNGPNGZOMYHPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCC(=O)C)C(=O)C(F)(F)F

Origin of Product

United States

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